molecular formula C8H4BrClO4 B6286202 4-Bromo-5-chlorophthalic acid CAS No. 937647-86-4

4-Bromo-5-chlorophthalic acid

Cat. No. B6286202
CAS RN: 937647-86-4
M. Wt: 279.47 g/mol
InChI Key: QOYLZRZHGCQHCJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorophthalic acid is a chemical compound with the molecular weight of 279.47 . It has the IUPAC name 4-bromo-5-chlorophthalic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-chlorophthalic acid is 1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-5-chlorophthalic acid has a molecular weight of 279.47 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds closely related to 4-Bromo-5-chlorophthalic acid, such as chlorophthalic anhydride derivatives, highlights their importance in organic synthesis. For example, the synthesis of 4-chlorophthalic anhydride via D-A cyclization and aromatization processes demonstrates the critical role of halogenated phthalic acids and anhydrides in creating high-purity chemical intermediates for further pharmaceutical and material science applications (Zhang Hua, 2010). This method's optimization for yield and purity underlines the continuous effort to improve synthetic routes for halogenated aromatic compounds.

Material Science and Analytical Applications

The study of halogenated disinfection byproducts (DBPs) in water, including various brominated and chlorinated compounds, illustrates the broader environmental and analytical chemistry relevance of halogenated compounds (Yang Pan & Xiangru Zhang, 2013). These studies are crucial for understanding the formation, speciation, and impact of halogenated DBPs in drinking water treatment, offering pathways for developing more efficient and safer water purification technologies.

Corrosion Inhibition

Research into the adsorption of triazole derivatives on metal surfaces for corrosion protection demonstrates the intersection of organic synthesis with materials engineering (F. Bentiss et al., 2007). While not directly involving 4-Bromo-5-chlorophthalic acid, the methodologies and principles applied in these studies are relevant for designing corrosion inhibitors and protective coatings, potentially including derivatives of the compound .

Pharmaceutical Intermediates

The development of key intermediates for pharmaceutical applications, as exemplified by the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid for SGLT2 inhibitors, showcases the critical role of halogenated phthalic acids in drug development (Yi Zhang et al., 2022). This research underscores the importance of halogenated aromatic compounds in creating complex molecules for treating chronic conditions, such as diabetes.

Environmental Chemistry

Studies on the solubility of chlorophthalic acids and anhydrides in various solvents contribute to our understanding of environmental behavior and treatment strategies for these compounds (Hongkun Zhao et al., 2009). Knowledge of solubility is essential for environmental monitoring, pollution control, and the development of remediation technologies.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and wearing protective gloves, clothing, and eye or face protection .

properties

IUPAC Name

4-bromo-5-chlorophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYLZRZHGCQHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chlorophthalic acid

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